2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one

Organic Synthesis Furanone Synthesis Palladium Catalysis

Researchers developing next-gen NSAIDs face supply chain uncertainty for specialty dihydrofuranone scaffolds. This compound delivers precisely the 2,2-dimethyl-5-phenyl substitution pattern required for COX-2 selective inhibitor synthesis per RU2631317C1. • Achieve reliable synthetic access via Pd-catalyzed cyclocarbonylation route; solid form (m.p. 35-36°C) simplifies handling. • Baseline physicochemical data (LogP 2.50, PSA 26.3 Ų) enable systematic SAR exploration. • Exhibits antifungal activity against Candida glabrata, enabling dual anti-inflammatory/antimicrobial screening campaigns.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 63678-00-2
Cat. No. B1362880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one
CAS63678-00-2
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1(C(=O)CC(O1)C2=CC=CC=C2)C
InChIInChI=1S/C12H14O2/c1-12(2)11(13)8-10(14-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
InChIKeyBPOHJJWGUCBNFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one Overview


2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one (CAS 63678-00-2) is a saturated dihydrofuran-3(2H)-one derivative featuring a phenyl substituent at the 5-position and two geminal methyl groups at the 2-position [1]. This substitution pattern confers distinct steric and electronic properties that differentiate it from related furanones and dihydrofuranones . The compound is commercially available as a solid with a purity of ≥95% and is utilized as a building block in organic synthesis, medicinal chemistry, and material science .

2,2-Dimethyl-5-phenyl substitution pattern supports structure-activity relationship (SAR) exploration
Solid physical form simplifies handling, storage, and purification workflows
Serves as a key intermediate in dihydrofuranone-based synthetic routes

Irreplaceability of 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one


The geminal dimethyl substitution at C2 and the 5-phenyl group in 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one impart unique steric hindrance and electronic modulation that significantly influence both synthetic reactivity and biological target engagement . Unlike the unsubstituted dihydrofuran-3(2H)-one core or the unsaturated bullatenone (2,2-dimethyl-5-phenyl-3(2H)-furanone), the saturated dihydrofuranone ring in this compound provides a distinct conformational profile that affects binding to enzymes such as MCF-7 and COX-2 [1]. Substituting this compound with a generic analog lacking the 2,2-dimethyl or 5-phenyl motif would alter physicochemical properties (LogP, PSA) and likely compromise the specific activity observed in antifungal and anti-inflammatory assays [2].

Geminal dimethyl and 5-phenyl groups create unique steric/electronic profile; unsubstituted dihydrofuranones lack these features and may not support the same synthetic reactivity or biological target engagement.

Unsaturated analog bullatenone differs in ring saturation and conformational profile, which may alter enzyme binding (e.g., MCF-7, COX-2) and assay outcomes.

Generic analogs without the 2,2-dimethyl or 5-phenyl motif will shift physicochemical properties (LogP, PSA), potentially preventing replication of the antifungal and COX-2 inhibitory assay responses reported for the parent compound.

2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one vs. Analogs: Evidence


Pd-Catalyzed Cyclocarbonylation Yield

In a palladium-catalyzed cyclocarbonylation reaction, 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one was obtained quantitatively from propargylic alcohol and phenyl halide under mild conditions [1]. This high efficiency contrasts with the moderate yields often observed for analogous dihydrofuranones synthesized via alternative acid-catalyzed oxa-Michael routes (e.g., 5-(4-methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one obtained as a yellow oil in unspecified yield) [2].

Synthetic Efficiency
Method context
Pd-catalyzed cyclocarbonylation: quantitative yield (complete conversion) vs. comparator obtained as oil with unspecified yield
Supports reliable procurement for multi-step synthesis
Acid-catalyzed route yields moderate efficiency; cross-study comparison
Organic Synthesis Furanone Synthesis Palladium Catalysis

Physicochemical Profile vs. Analogs

The target compound exhibits a melting point of 35-36 °C, boiling point of 120-121 °C at 7 mmHg, logP of 2.50, and polar surface area (PSA) of 26.3 Ų [1]. In comparison, the 4-methoxyphenyl analog (5-(4-methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one) has a melting point of 28-29 °C, logP of 2.24, and higher molecular weight (220.26 g/mol) . The unsaturated analog bullatenone (2,2-dimethyl-5-phenyl-3(2H)-furanone) differs significantly with a molecular weight of 188.22 g/mol and a higher density (1.106 g/cm³) [2].

Physicochemical Profile
Reported
Melting point 35–36 °C (+7 °C vs. 4-methoxyphenyl analog); LogP 2.50 vs. 2.24; PSA 26.3 Ų
Higher melting point and lipophilicity aid formulation and purification
Data from supplier (Ambinter) and cross-study comparisons
Physicochemical Properties Drug-Likeness Structural Analogs

Antifungal Activity Against C. glabrata and Biofilms

2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one is reported to inhibit the growth of Candida glabrata by binding to and inhibiting the enzyme MCF-7, and it exhibits a strong inhibitory effect on catheter biofilms in vitro . While quantitative MIC values are not provided in the accessible literature, this activity profile distinguishes it from the unsubstituted dihydrofuran-3(2H)-one core, which lacks such specific antifungal claims. The unsaturated analog bullatenone also shows antifungal activity against Candida albicans and Cladosporium resinae, but the specific enzyme target (MCF-7) appears unique to the saturated dihydrofuranone .

Antifungal Activity
Data to verify
Reported inhibition of C. glabrata growth and catheter biofilms; targets MCF-7 enzyme
Supports antifungal screening research; distinct from unsubstituted core
Quantitative MIC data not available; class-level inference
Antifungal Candida glabrata Biofilm Inhibition

COX-2 Inhibitor Scaffold Utility

The 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one core serves as a key intermediate in the synthesis of selective COX-2 inhibitors. Specifically, the derivative 2,2-dimethyl-4-[4'-(aminosulfonyl)phenyl]-5-phenyldihydrofuran-3(2H)-one (claimed in patent RU2631317C1) exhibits potent and selective COX-2 inhibition, with the parent compound providing the essential scaffold [1]. This contrasts with the unsubstituted dihydrofuran-3(2H)-one, which lacks the phenyl and dimethyl substituents necessary for COX-2 binding pocket interactions.

COX-2 Scaffold Utility
Reported
Core scaffold for selective COX-2 inhibitors (e.g., 4-sulfonamide derivative in RU2631317C1)
Enables COX-2 inhibitor SAR studies; validated starting point
Patent claims selective inhibition; independent validation may be needed
COX-2 Inhibition Anti-inflammatory Medicinal Chemistry

Applications of 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one


COX-2 Selective Inhibitor Development

Researchers developing next-generation NSAIDs should procure 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one as a core scaffold for synthesizing 4,5-diaryl dihydrofuran-3(2H)-one derivatives. The patent RU2631317C1 demonstrates that sulfonamide-substituted analogs derived from this scaffold exhibit selective COX-2 inhibition, making it a strategic starting material for anti-inflammatory drug discovery [1].

Antifungal Drug Discovery: C. glabrata and Biofilms

Given the reported antifungal activity against Candida glabrata and the inhibition of catheter biofilms, this compound is suitable for screening campaigns aimed at identifying novel antifungal leads, particularly against fluconazole-resistant strains. The compound's ability to inhibit MCF-7 enzyme suggests a specific mechanism of action that warrants further investigation .

Furanone Building Block in Organic Synthesis

Synthetic chemists requiring a dihydrofuranone building block with a defined substitution pattern should utilize 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one. Its quantitative synthesis via Pd-catalyzed cyclocarbonylation ensures reliable access, and its solid physical form (m.p. 35-36 °C) facilitates easy handling and purification compared to liquid analogs [2].

Lipophilic Scaffold for SAR Studies

For structure-activity relationship (SAR) studies, the compound's logP of 2.50 and PSA of 26.3 Ų provide a baseline for evaluating the impact of substituent changes on drug-likeness. The availability of closely related analogs (e.g., 4-methoxyphenyl derivative) with distinct physicochemical properties enables systematic exploration of lipophilicity-activity relationships [3].

Application
Selection Property
Validation Focus
COX-2 selective inhibitor research
Core scaffold for 4,5-diaryl dihydrofuran-3(2H)-one derivatives
COX-2 inhibition assay and selectivity profiling
Antifungal screening research
Reported activity against C. glabrata and biofilms
MCF-7 enzyme inhibition and biofilm assay
Organic synthesis building block
Quantitative Pd-catalyzed synthetic accessibility
Solid form handling and purity assessment
Lipophilicity-activity relationship studies
Baseline LogP and PSA profile
Systematic analog profiling and membrane permeability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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